Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide

Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature

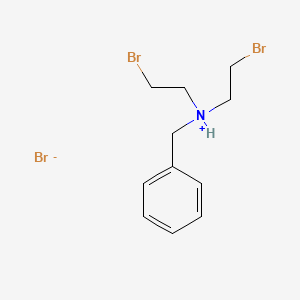

The compound is systematically named benzyl-bis(2-bromoethyl)azanium;bromide . This designation reflects its quaternary ammonium structure, where the nitrogen atom is bonded to a benzyl group and two 2-bromoethyl chains, accompanied by a bromide ion as the counterion.

Structural Features

- Core Structure : A benzyl group (C₆H₅CH₂-) is connected to a nitrogen atom, which is substituted with two 2-bromoethyl (-CH₂CH₂Br) groups.

- Salt Form : The hydrobromide counterion (Br⁻) stabilizes the cationic nitrogen center.

- Key Functional Groups : Bromine atoms at β-positions of ethyl chains enable alkylating reactivity, a hallmark of nitrogen mustards.

Table 1: Structural and Identification Data

| Parameter | Value/Detail | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆Br₃N | |

| Molecular Weight | 401.96 g/mol | |

| SMILES | C1=CC=C(C=C1)CNH+CCBr.[Br⁻] | |

| InChIKey | TVLYNLNJLUKKAK-UHFFFAOYSA-N | |

| CAS Registry Number | 28507-28-0 |

Properties

CAS No. |

28507-28-0 |

|---|---|

Molecular Formula |

C11H16Br3N |

Molecular Weight |

401.96 g/mol |

IUPAC Name |

N-benzyl-2-bromo-N-(2-bromoethyl)ethanamine;hydrobromide |

InChI |

InChI=1S/C11H15Br2N.BrH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H |

InChI Key |

TVLYNLNJLUKKAK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C[NH+](CCBr)CCBr.[Br-] |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCBr)CCBr.Br |

Origin of Product |

United States |

Preparation Methods

Formation of N-Bis(2-bromoethyl)benzamide

The synthesis begins with the acylation of N-bis(2-bromoethyl)amine using benzoyl bromide. This step avoids halogen exchange side reactions observed with benzoyl chloride.

- Procedure :

- Key Parameters :

Reduction to Benzylamine, N,N-bis(2-bromoethyl)-

Lithium aluminum hydride (LiAlH₄) reduces the amide to the corresponding amine.

Direct Alkylation of Benzylamine

Reaction with 1,2-Dibromoethane

Benzylamine undergoes double alkylation with 1,2-dibromoethane under basic conditions.

Optimization with Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) improve alkylation kinetics.

Halogen Exchange Reactions

From N-Bis(2-chloroethyl)benzylamine

Bromide ions displace chloride via nucleophilic substitution.

Limitations

- Incomplete substitution may leave residual chloride impurities.

- Elevated temperatures (>80°C) promote degradation of the mustard moiety.

Characterization and Analytical Data

Physicochemical Properties

Scientific Research Applications

Antineoplastic Activity

Research indicates that Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide exhibits cytotoxic effects against various cancer cell lines. The bromoethyl groups can alkylate DNA, leading to cell death in rapidly dividing cells. This property positions the compound as a potential candidate for developing anticancer therapies . Studies have shown that similar compounds can disrupt cell cycle progression in cancer cells, making them effective against malignancies such as leukemia and solid tumors .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 50 μM, indicating its potential as an antineoplastic agent .

Interaction with Biological Macromolecules

This compound has been studied for its interactions with proteins and nucleic acids. Its ability to alkylate DNA suggests possible mechanisms for inducing apoptosis in cancer cells. Additionally, research into its binding affinity to specific receptors involved in cancer progression could provide insights into its therapeutic potential.

Development of Selective Inhibitors

The compound's structure allows for modifications that can enhance its selectivity and potency against specific biological targets. For instance, derivatives have been synthesized that act as selective inhibitors for prostate cancer therapeutics. These modifications often involve substitutions on the linker nitrogen or acetamide groups to improve interaction with target enzymes .

Table 1: Comparison of Benzylamine Derivatives

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzylamine | Simple amine structure | Basic amine; less reactive than bis(2-bromoethyl) derivative |

| Bis(2-bromoethyl)amine hydrobromide | Contains only two bromoethyl groups | Lacks the benzyl group; primarily used for different synthetic routes |

| Benzyl 2-bromoethyl ether | Ether derivative of benzyl | Non-ionic; used mainly as a solvent or reagent |

Potential Therapeutic Applications

The compound has been explored for treating conditions such as dyslipidemia and cardiovascular disorders due to its structural similarity to other benzylamine derivatives known for their therapeutic efficacy. It may also have applications in treating diseases like Chagas disease and leishmaniasis through its cytotoxic properties against protozoan parasites .

Case Study: Drug Development for Neglected Diseases

Recent studies have highlighted the need for new drug leads for neglected tropical diseases (NTDs). Compounds similar to this compound have shown promise against Leishmania species by disrupting their cellular processes .

Mechanism of Action

The mechanism of action of Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide involves the formation of reactive intermediates that can interact with biological macromolecules such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their normal functions. This property is particularly useful in the development of antineoplastic agents, where the compound can induce DNA cross-linking and inhibit cancer cell growth.

Comparison with Similar Compounds

Key Characteristics :

- Molecular framework : Benzylamine backbone with bromoethyl groups.

- Reactivity : Bromoethyl groups act as leaving groups, enabling alkylation reactions.

- Toxicity : Analogous compounds (e.g., nitro-substituted derivatives) exhibit reproductive toxicity in rats (pre-implantation mortality at 15 mg/kg orally) .

The following table compares the compound with structurally and functionally related analogs:

*Inferred formula based on analogs (e.g., hydrobromide adds HBr to the base compound).

Structural and Functional Comparisons

This contrasts with quinolinylmethyl groups, which prioritize hydrogen bonding and metal coordination . Hydrobromide salt: Improves solubility compared to neutral analogs (e.g., Fmoc-protected derivatives), critical for biological applications .

Synthetic Pathways: The compound’s synthesis likely parallels N-Fmoc-N,N-bis(2-bromoethyl)amine, involving bromination of diethanolamine derivatives with PBr₃ . In contrast, N,N-bis(2-quinolinylmethyl)benzylamine is synthesized via alkylation under basic conditions, forming N–C bonds in a single step .

Toxicity Profiles: The nitro-substituted analog (C₁₂H₁₆Br₂N₂O₃) demonstrates reproductive toxicity, suggesting similar risks for the target compound . Cyanoethyl derivatives (e.g., C₁₃H₁₄N₃) exhibit lower toxicity, highlighting substituent-dependent safety profiles .

Crystal Packing and Stability: While the target compound’s crystal data is unavailable, N,N-bis(2-quinolinylmethyl)benzylamine forms stable dimers via N–H···N hydrogen bonds (bond angles: 147–151°) and π-π stacking, creating 3D supramolecular networks . Similar interactions may stabilize the hydrobromide salt.

Biological Activity

Benzylamine, N,N-bis(2-bromoethyl)-, hydrobromide is a compound that has garnered interest for its potential biological activities, particularly in metabolic regulation and its interactions with biological macromolecules. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its benzylamine core modified with two bromoethyl groups. This structural modification may influence its reactivity and interaction with biological systems.

Research indicates that benzylamine can be metabolized by semicarbazide-sensitive amine oxidase (SSAO), generating hydrogen peroxide and benzaldehyde. These metabolites are implicated in insulin-mimicking actions, which may enhance glucose transport in adipocytes and inhibit lipolysis . The mechanism involves the activation of glucose uptake pathways in insulin-resistant conditions, as demonstrated in studies involving high-fat diet (HFD) models.

Effects on Metabolic Syndrome

A significant study investigated the impact of chronic oral administration of benzylamine in overweight and pre-diabetic mice. The findings revealed that treatment with benzylamine led to:

- Reduced body weight gain : Mice receiving benzylamine showed lower weight gain compared to controls.

- Improved glucose tolerance : Fasting blood glucose levels were significantly lower in treated mice.

- Decreased plasma cholesterol : Total plasma cholesterol levels were reduced.

- Restoration of nitrite levels : In aorta tissues, nitrite levels were partially restored, indicating improved endothelial function .

These results suggest that benzylamine may serve as a potential therapeutic agent for managing metabolic syndrome.

Study 1: Antihyperglycemic Effects

In a study focused on the antihyperglycemic effects of benzylamine, it was found that the compound significantly improved glucose tolerance in HFD-induced insulin-resistant mice. The study utilized various metabolic markers to assess the efficacy of benzylamine over a 17-week period .

Study 2: Interaction with Biological Macromolecules

Investigations into the interaction of benzylamine with proteins indicated that it can form complexes with various macromolecules. This reactivity is crucial for understanding its biological activity and potential therapeutic applications.

Data Table: Summary of Biological Effects

| Effect | Observations |

|---|---|

| Body Weight | Decreased in treated mice |

| Fasting Blood Glucose | Significantly lower in treated groups |

| Plasma Cholesterol | Reduced total plasma cholesterol |

| Nitrite Levels | Partially restored in aorta tissues |

| Lipid Peroxidation | Markers reduced in liver tissues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.